![molecular formula C17H19NO3 B5637228 2',3'-dimethoxy-N,5'-dimethylbiphenyl-3-carboxamide](/img/structure/B5637228.png)
2',3'-dimethoxy-N,5'-dimethylbiphenyl-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of structurally related compounds involves multiple steps, including condensation reactions, etherification, and reductive cyclization. For instance, similar molecules have been synthesized through reactions involving semicarbazide and dimethoxyphenyl components, as well as by employing sodium dithionite as a reductive cyclizing agent in DMSO solvent (Prabhuswamy et al., 2016), (Bhaskar et al., 2019). These methodologies could potentially be adapted for the synthesis of 2',3'-dimethoxy-N,5'-dimethylbiphenyl-3-carboxamide, emphasizing the importance of specific reactants and conditions for achieving desired structural features.
Molecular Structure Analysis
The crystal and molecular structure of related compounds is often elucidated through single-crystal X-ray diffraction studies, revealing important details about their geometric and electronic structures. For example, studies have shown that similar molecules crystallize in specific crystal systems and are stabilized by various intermolecular interactions, such as hydrogen bonding (Kranjc et al., 2012). Such analyses are crucial for understanding the molecular conformation and packing of 2',3'-dimethoxy-N,5'-dimethylbiphenyl-3-carboxamide in the solid state.
Chemical Reactions and Properties
Compounds with comparable structures participate in a range of chemical reactions, including etherification, oximation, and Beckmann rearrangement, which are instrumental in their synthesis and modification. The reactions are characterized by specific reagents and conditions that influence the yield and properties of the final product, highlighting the chemical versatility and reactivity of these molecules (Chen et al., 2012).
Physical Properties Analysis
The physical properties of compounds like 2',3'-dimethoxy-N,5'-dimethylbiphenyl-3-carboxamide are often determined by their molecular structure, which influences characteristics such as solubility, melting point, and crystal formation. Studies on related molecules have provided insights into how structural features affect these properties, which is essential for their application in various domains (Yermolayev et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2,3-dimethoxy-5-methylphenyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-8-14(16(21-4)15(9-11)20-3)12-6-5-7-13(10-12)17(19)18-2/h5-10H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDDXLSMQYTENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C2=CC(=CC=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-dimethoxy-N,5'-dimethylbiphenyl-3-carboxamide |
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